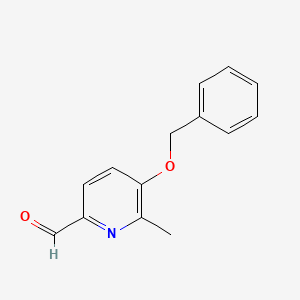5-(Benzyloxy)-6-methylpicolinaldehyde
CAS No.: 59781-12-3
Cat. No.: VC8282017
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59781-12-3 |
|---|---|
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 6-methyl-5-phenylmethoxypyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C14H13NO2/c1-11-14(8-7-13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
| Standard InChI Key | WEFQGVXVJCTQFA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=N1)C=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1=C(C=CC(=N1)C=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(Benzyloxy)-6-methylpicolinaldehyde belongs to the picolinaldehyde family, characterized by a pyridine ring substituted with an aldehyde group at position 2. The benzyloxy moiety at position 5 introduces steric and electronic effects, while the methyl group at position 6 enhances hydrophobicity. The IUPAC name for this compound is 2-formyl-5-(benzyloxy)-6-methylpyridine, and its molecular formula is C₁₅H₁₃NO₂ (molecular weight: 239.27 g/mol) .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 2-formyl-5-(benzyloxy)-6-methylpyridine |
| SMILES | O=Cc1ncc(OCc2ccccc2)c(C)c1 |
| InChIKey | XZRWFUVBQNXVGJ-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-(benzyloxy)-6-methylpicolinaldehyde typically involves multi-step functionalization of pyridine derivatives. A common approach is outlined below:
Route 1: Nucleophilic Substitution and Oxidation
-
Starting Material: 5-Hydroxy-6-methylpicolinaldehyde.
-
Benzylation: Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group .
-
Purification: Column chromatography or recrystallization to isolate the product.
Route 2: Directed Ortho-Metalation (DoM)
-
Substrate: 3-Methylpyridine.
-
Metalation: Use of LDA (lithium diisopropylamide) to deprotonate the methyl group adjacent to the pyridine nitrogen.
-
Electrophilic Quenching: Introduction of a formyl group via DMF (N,N-dimethylformamide) .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 60–75 | Simple conditions, scalable | Requires pre-functionalized substrate |
| Directed Metalation | 40–55 | Flexible substitution pattern | Sensitive to moisture and air |
Applications in Chemical Research
Pharmaceutical Intermediates
5-(Benzyloxy)-6-methylpicolinaldehyde is a precursor in the synthesis of kinase inhibitors and antiviral agents. For example, its aldehyde group participates in reductive amination to form Schiff bases, which are pivotal in drug discovery .
Agrochemical Development
The compound’s hydrophobic benzyl group enhances membrane permeability in pesticidal formulations. Recent patents highlight its role in synthesizing neonicotinoid analogs with reduced environmental persistence .
Material Science
In coordination chemistry, the aldehyde and ether functionalities enable chelation with transition metals, forming catalysts for cross-coupling reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume